2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline: is an organic compound with the molecular formula C13H12N4 It consists of a benzotriazole ring attached to an aniline moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl aniline under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various halogenated or sulfonated compounds.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with various binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline stands out due to its specific substitution pattern and the presence of both benzotriazole and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDIUDDDNBDZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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